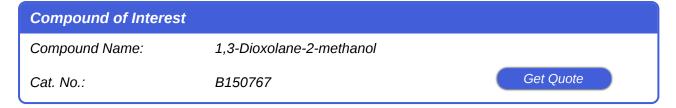


# 1,3-Dioxolane-2-methanol: A Comprehensive Technical Guide for Researchers

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An In-depth Examination of a Versatile Ethylene Glycol Derivative in Organic Synthesis and Drug Discovery

## Introduction

**1,3-Dioxolane-2-methanol**, a heterocyclic organic compound, represents a significant derivative of ethylene glycol with broad applications in chemical research and pharmaceutical development.[1] Characterized by a five-membered **1,3-**dioxolane ring bearing a hydroxymethyl group at the second position, this molecule uniquely combines the features of a cyclic acetal and a primary alcohol.[1] Its structure serves as a versatile scaffold and a key building block in the synthesis of complex molecules. For researchers, scientists, and drug development professionals, understanding the properties, synthesis, and reactivity of **1,3-Dioxolane-2-methanol** is crucial for its effective application, particularly as a protecting group for carbonyl compounds and as a chiral synthon in the development of novel therapeutic agents.[2][3] This guide provides a detailed technical overview, including its chemical properties, synthesis protocols, spectral data, and key applications.

# **Chemical Identity and Physicochemical Properties**

**1,3-Dioxolane-2-methanol** is systematically named (1,3-dioxolan-2-yl)methanol and is also known as 2-(hydroxymethyl)-1,3-dioxolane.[1][4] The core of its structure is the 1,3-dioxolane ring, a five-membered heterocycle with two oxygen atoms at the 1 and 3 positions, which imparts stability under neutral and basic conditions.[2] The presence of the hydroxymethyl group enhances its polarity and provides a reactive site for further chemical modifications.[1]



Table 1: Chemical Identifiers and Properties of 1,3-Dioxolane-2-methanol

Property	Value	Source(s)
IUPAC Name	(1,3-dioxolan-2-yl)methanol	[4]
Synonyms	2-(Hydroxymethyl)-1,3- dioxolane, 1,3-Dioxolane-2- methanol	[1][4]
CAS Number	5694-68-8	[1][4]
Molecular Formula	C4H8O3	[1][4]
Molecular Weight	104.10 g/mol	[1][4]
Appearance	Colorless liquid	[1]
Boiling Point	Relatively high due to its cyclic structure	[1]
Solubility	Miscible with water and polar organic solvents	[1]
XLogP3	-0.8	[1]
SMILES	C1COC(O1)CO	[1][4]
InChIKey	ZAGUSKAXELYWCE- UHFFFAOYSA-N	[1][4]

# Synthesis of 1,3-Dioxolane-2-methanol

The most common and fundamental method for synthesizing 1,3-dioxolanes is the acid-catalyzed cyclization, or ketalization, of a diol with a carbonyl compound.[2] In the case of 1,3-Dioxolane-2-methanol, this involves the reaction of ethylene glycol with glyceraldehyde or a related three-carbon aldehyde with a hydroxyl group. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction.[5] Various acid catalysts can be employed, ranging from Brønsted acids like sulfuric acid to solid acid catalysts such as montmorillonite K10 clay.[1][2][6]



Caption: Synthesis of **1,3-Dioxolane-2-methanol** via acid-catalyzed reaction.

# **Spectroscopic Data**

Characterization of **1,3-Dioxolane-2-methanol** is typically performed using standard spectroscopic techniques to confirm its structure and purity.[1]

Table 2: Summary of Spectroscopic Data

Technique	Description	Source(s)
Mass Spectrometry (MS)	GC-MS data is available, providing fragmentation patterns for identification.	[4][7]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available, showing characteristic absorptions for the hydroxyl and C-O ether bonds.	[4][7]
Nuclear Magnetic Resonance (NMR)	<sup>1</sup> H and <sup>13</sup> C NMR data confirm the molecular structure, with specific chemical shifts corresponding to the dioxolane ring and hydroxymethyl protons.	[8]

# **Applications in Research and Drug Development**

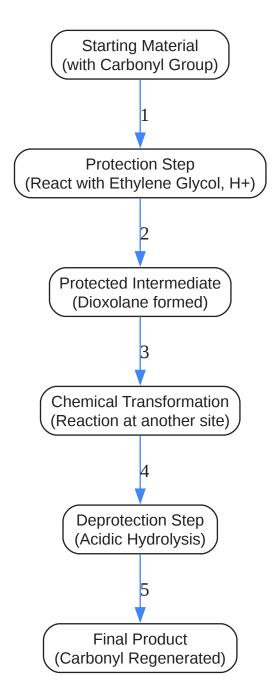
The unique bifunctional nature of **1,3-Dioxolane-2-methanol** makes it a valuable tool in organic synthesis and medicinal chemistry.

## **Protecting Group for Carbonyls**

The 1,3-dioxolane moiety is a robust protecting group for aldehydes and ketones.[2] In multistep syntheses, carbonyl groups are often masked as dioxolanes to prevent unwanted reactions with nucleophiles or bases.[3] This protection is stable under many reaction



conditions but can be easily removed by acidic hydrolysis to regenerate the carbonyl group, making it a crucial strategy in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3]



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Caption: Workflow for using a dioxolane as a carbonyl protecting group.

# **Chiral Building Block in Drug Synthesis**



Derivatives of **1,3-Dioxolane-2-methanol** are pivotal in asymmetric synthesis. For example, the core structure is found in important antiviral drugs. Amdoxovir (DAPD), a prodrug for the anti-HIV agent DXG, is a nucleoside analog featuring a substituted **1,3-dioxolane** ring, demonstrating the scaffold's utility in developing therapeutics.[1] The rigid dioxolane structure can provide conformational control, which is essential for achieving stereoselectivity in synthetic reactions.[2]

# Experimental Protocols Synthesis of 1,3-Dioxolane-2-methanol

This protocol is a generalized procedure based on the acid-catalyzed ketalization of glycerol, a structurally related compound.[9][10]

#### Materials:

- Ethylene glycol
- Glyceraldehyde (or a suitable precursor)
- Acid catalyst (e.g., montmorillonite K10 clay, p-toluenesulfonic acid)[1]
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)
- Apparatus for reflux with Dean-Stark trap or soxhlet extractor with molecular sieves

#### Procedure:

- Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.
- Reagents: To the flask, add ethylene glycol (1.0 equivalent), glyceraldehyde (1.0 equivalent), and the acid catalyst (e.g., 5 mol%). Add enough toluene to suspend the reagents.
- Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.



- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] The reaction is typically complete within several hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the
  acid catalyst with a mild base (e.g., triethylamine or a saturated sodium bicarbonate
  solution).
- Extraction: If necessary, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
   Purify the crude product using flash column chromatography (e.g., with a hexane/ethyl acetate solvent system) to yield pure 1,3-Dioxolane-2-methanol.[1]

### **General Characterization Protocol**

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>). Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the chemical structure and assess purity.
- Infrared (IR) Spectroscopy: Obtain an IR spectrum of the neat liquid sample using an ATR-FTIR spectrometer. Verify the presence of a broad O-H stretch (around 3400 cm<sup>-1</sup>) and C-O ether stretches (around 1100-1000 cm<sup>-1</sup>).
- Mass Spectrometry (MS): Analyze the sample via GC-MS to determine its molecular weight and fragmentation pattern, confirming its identity.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1,3-Dioxolane-2-methanol** is associated with several hazards.[4]

Table 3: GHS Hazard Classification



Hazard Code	Description
H227	Combustible liquid
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source: PubChem CID 294864[4]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**1,3-Dioxolane-2-methanol** is a highly versatile and valuable derivative of ethylene glycol. Its unique combination of a stable cyclic acetal and a reactive primary alcohol makes it an indispensable tool for organic chemists. Its applications as a protecting group and as a chiral precursor in the synthesis of pharmaceuticals underscore its importance in both academic research and industrial drug development. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating complex and biologically active molecules.

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